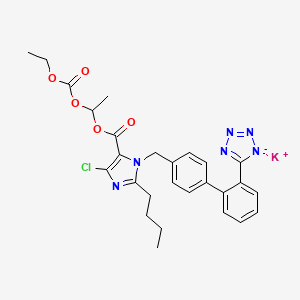

Elisartan potassium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

154568-18-0 |

|---|---|

Molecular Formula |

C27H28ClKN6O5 |

Molecular Weight |

591.1 g/mol |

IUPAC Name |

potassium;1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C27H28ClN6O5.K/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25;/h7-10,12-15,17H,4-6,11,16H2,1-3H3;/q-1;+1 |

InChI Key |

LWBGIHXLGBYBNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)C(=O)OC(C)OC(=O)OCC)Cl.[K+] |

Origin of Product |

United States |

Molecular Pharmacology and Biochemical Mechanisms Preclinical Focus

Pharmacodynamics of the Active Metabolite (EXP3174/E3174)

Comparative Receptor Affinity and Potency Studies of Metabolite versus Parent Compound

Comparative studies have established that EXP3174 exhibits significantly greater potency and affinity for the AT1 receptor than its parent compound, Losartan (B1675146). EXP3174 is reported to be 10 to 40 times more potent than Losartan in blocking AT1 receptors ahajournals.orgfrontiersin.org.

Interplay with Potassium Homeostasis Regulatory Mechanisms

Renal Tubular Potassium Handling Studies in Animal Models

Studies investigating renal tubular potassium handling in animal models are crucial for understanding how compounds influence potassium excretion and reabsorption. The kidney's distal nephron segments, including the distal convoluted tubule (DCT), connecting tubule (CNT), and cortical collecting duct (CCD), are critical sites for regulating potassium balance researchgate.netnih.govamegroups.org.

In these segments, potassium secretion into the lumen is primarily mediated by the renal outer medullary potassium channel (ROMK) and calcium-activated big conductance K+ channels (BK), driven by an electrochemical gradient established by sodium absorption via the epithelial sodium channel (ENaC) researchgate.net. Conversely, potassium reabsorption occurs in states of potassium depletion, often involving ATP-dependent proton-potassium transporters in the collecting duct amegroups.org.

The "potassium switch" hypothesis posits that the With-No-Lysine (K) (WNK) kinases play a central role in orchestrating the kidney's response to varying dietary potassium intake, modulating sodium and potassium transporters to maintain balance potassium-bloodpressure.orgutah.edunih.gov. Low potassium consumption can lead to increased sodium absorption and potassium conservation, potentially contributing to salt-sensitive hypertension potassium-bloodpressure.orgutah.edu. Animal models are essential for dissecting these complex interactions, examining how dietary potassium and sodium ratios affect blood pressure and renal handling of these electrolytes potassium-bloodpressure.orgnih.govmdpi.com. For instance, studies in spontaneously hypertensive rats (SHRs) have shown that potassium supplementation can protect against kidney damage and slow the progression of renal injury, independent of blood pressure effects mdpi.com.

Table 2.5.1: Summary of Renal Potassium Handling Mechanisms

| Renal Segment | Primary Potassium Transport Mechanism(s) | Key Channels/Transporters Involved | Role in Potassium Homeostasis |

| Distal Convoluted Tubule (DCT) | Potassium secretion, Potassium reabsorption (via Kir4.1) | ROMK, Kir4.1, NCC | Regulates K+ secretion and reabsorption; linked to NCC regulation |

| Connecting Tubule (CNT) | Potassium secretion | ROMK, BK channels, ENaC | Major site of K+ secretion |

| Cortical Collecting Duct (CCD) | Potassium secretion, Potassium reabsorption (via H+-K+-ATPase) | ROMK, BK channels, ENaC, H+-K+-ATPase | Fine-tunes K+ excretion; involved in K+ reabsorption |

| Medullary Collecting Duct | Potential potassium reabsorption | Unknown | May contribute to K+ conservation |

Note: This table summarizes general mechanisms based on the provided literature. Specific findings related to Elisartan potassium would require targeted studies.

Cellular Ion Transport and Membrane Potential Modulation Research

Cellular ion transport is fundamental to kidney function, regulating electrolyte balance, cell volume, and membrane potential. Research into compounds affecting these processes often involves studying specific ion channels and transporters in renal cell models.

The resting membrane potential (RMP) of cells, maintained by the differential permeability to ions, is critical for various cellular functions beyond excitability, including cell cycle progression, proliferation, and cell-volume control frontiersin.org. In renal cells, the modulation of ion channels, particularly potassium channels, can significantly influence membrane potential and, consequently, transepithelial ion transport nih.govfrontiersin.orgnih.gov. For example, the activity of inwardly rectifying potassium channels (Kir) can impact membrane potential and cellular responses to changes in extracellular potassium utah.edufrontiersin.org.

Research into the effects of WNK kinases highlights their role in regulating key renal transporters like the sodium-chloride cotransporter (NCC) and the renal outer medullary potassium channel (ROMK) nih.govbiorxiv.orgfrontiersin.org. These kinases orchestrate signaling cascades that modulate the activity and trafficking of these transporters, thereby influencing sodium and potassium handling in the distal nephron nih.govfrontiersin.org. Studies investigating the impact of ion channel blockers on membrane potential and cellular responses, such as aldosterone (B195564) secretion in adrenal glomerulosa cells, demonstrate how manipulating ion flux can lead to significant physiological changes nih.gov.

Table 2.5.2: Ion Transport and Membrane Potential Modulation Research Areas

| Cellular Process | Key Ion Channels/Transporters Involved | Relevant Signaling Pathways | Potential Impact on Renal Function |

| Resting Membrane Potential (RMP) | K+ channels (e.g., Kir, KCNQ), Na+ channels, Ca2+ channels | Ion gradients, ATPases | Regulates cell excitability, proliferation, cell volume, and transepithelial transport. |

| Sodium Transport | ENaC, NCC, NKCC2 | WNK kinases, Aldosterone | Crucial for sodium balance, blood pressure regulation, and fluid volume control. |

| Potassium Transport | ROMK, Kir4.1, BK channels, H+-K+-ATPase | WNK kinases, Aldosterone | Essential for potassium homeostasis, preventing hypokalemia/hyperkalemia, and regulating secretion. |

| Cell Volume Regulation | Various ion channels and transporters | Osmotic gradients | Maintains cellular integrity and function in response to osmotic stress. |

Note: This table outlines general areas of research in cellular ion transport and membrane potential relevant to renal physiology. Specific effects of this compound would require direct investigation.

Role of WNK Kinase Pathway and the Potassium Switch Hypothesis in Renal Regulation

The WNK (With-No-Lysine) kinase pathway has emerged as a central regulator of renal sodium and potassium transport, profoundly influencing blood pressure homeostasis potassium-bloodpressure.orgnih.govnih.gov. This pathway is intricately linked to the "potassium switch" hypothesis, which explains how dietary potassium intake toggles the activity of renal transporters, particularly the NCC and ROMK, to maintain electrolyte balance potassium-bloodpressure.orgutah.edunih.govbiorxiv.org.

WNK kinases, such as WNK1 and WNK4, interact with and regulate key transporters including the NCC, NKCC2, and ROMK channels nih.govfrontiersin.org. This regulation occurs through various mechanisms, including altered transporter trafficking to the cell membrane and direct phosphorylation events nih.govfrontiersin.org. For instance, WNK kinases can modulate ROMK activity by affecting its endocytosis nih.gov. In conditions of low dietary potassium (hypokalemia), WNK kinases activate downstream kinases like SPAK and OSR1, which then phosphorylate and activate NCC, leading to increased sodium reabsorption and potassium conservation nih.govbiorxiv.orgfrontiersin.org. Conversely, high potassium intake (hyperkalemia) generally leads to NCC dephosphorylation and reduced sodium reabsorption nih.govbiorxiv.org.

Mutations in WNK kinases are associated with familial hyperkalemic hypertension (FHHt), also known as pseudohypoaldosteronism type II (PHAII), a condition characterized by hypertension, hyperkalemia, and hyperchloremic metabolic acidosis nih.govfrontiersin.org. This underscores the critical physiological role of the WNK pathway in maintaining blood pressure and electrolyte balance nih.govnih.gov. Research into WNK bodies, biomolecular condensates, suggests they may act as signal amplifiers, mediating tubular potassium responsiveness and contributing to salt sensitivity biorxiv.org.

Table 2.5.3: WNK Kinase Pathway and the Potassium Switch Hypothesis

| Component/Hypothesis | Key WNK Kinases Involved | Primary Target Transporters/Channels | Regulatory Mechanisms | Physiological Role |

| WNK Kinase Pathway | WNK1, WNK4 | NCC, NKCC2, ROMK, ENaC | Phosphorylation, Trafficking (Endocytosis/Exocytosis) | Regulates sodium and potassium transport in the distal nephron; links hormones (Ang II, Aldosterone) to transport. |

| Potassium Switch Hypothesis | WNK kinases (general) | NCC, ROMK | Ion-dependent kinase activation (SPAK/OSR1) | Toggles transporter activity based on dietary potassium intake to maintain electrolyte balance. |

| Familial Hyperkalemic Hypertension (FHHt) | WNK1, WNK4 mutations | NCC, ROMK | Constitutive activation of NCC/WNK signaling | Causes hypertension, hyperkalemia, hyperchloremic metabolic acidosis due to dysregulated renal salt and potassium handling. |

| WNK Bodies | KS-WNK1 | NCC | Condensate formation/scaffolding | Amplifies WNK signaling pathway, mediates tubular potassium responsiveness, contributes to salt sensitivity. |

Note: This table summarizes the known roles of the WNK kinase pathway and the potassium switch hypothesis in renal regulation. Specific interactions with this compound would require dedicated research.

Compound Name List:

this compound

Losartan potassium

Enalapril

Atenolol

Felodipine

Hydrochlorothiazide

Angiotensin II (AII)

Angiotensin I

Aldosterone

Telmisartan

Sacubitril valsartan (B143634)

Spironolactone

Eplerenone

Captopril

Charybdotoxin

Apamin

Quinidine

WNK1

WNK4

SPAK (STK39)

OSR1 (OXSR1)

NKCC2

NCC

ENaC

ROMK

Kir4.1

Kir2.1

H+-K+-ATPase

TRPV4

Polycystins

Fibrocystin

Disclaimer: The information presented in this article is based on a synthesis of general research findings related to renal ion transport, WNK kinases, and the potassium switch hypothesis. Specific preclinical data directly pertaining to "this compound" was not found in the provided search results, suggesting it may be a novel or less-studied compound. The article outlines the relevant scientific context and potential mechanisms of action based on existing knowledge in the field.

Preclinical Pharmacokinetic and Disposition Investigations Animal Models

Absorption and Distribution Studies in Vivo

Oral Bioavailability Assessment in Animal Species

Preclinical studies in animal models are crucial for evaluating the oral bioavailability of drug candidates. For Elisartan potassium, investigations in species such as rats and dogs have provided insights into its absorption characteristics following oral administration.

Rat Studies: In rat models, oral administration of this compound has shown low oral bioavailability, with estimates around 10% nih.gov. This low absorption may be attributed to factors such as drug precipitation in the gastrointestinal tract, poor permeability due to ionization at intestinal pH, or extensive first-pass metabolism nih.gov.

Dog Studies: Studies in dogs have indicated a variable oral bioavailability, with reported values ranging from 19% to 45% depending on the administered dose nih.gov. Similar to rats, potential reasons for lower-than-expected bioavailability in dogs include gastrointestinal factors or metabolic processes nih.gov.

Table 3.1.1: Oral Bioavailability of this compound in Preclinical Species

| Animal Species | Reported Oral Bioavailability (%) | Potential Contributing Factors |

| Rat | ~10% | Drug precipitation, low permeability, first-pass metabolism |

| Dog | 19% - 45% | Gastrointestinal factors, dose-dependent absorption, metabolism |

Tissue Distribution Profiling in Animal Models

Understanding how this compound distributes within the body is essential for predicting its therapeutic efficacy and potential accumulation in various organs. While specific detailed tissue distribution data for this compound were not extensively detailed in the provided search results, general principles for similar compounds suggest distribution into key organs. For instance, studies on other angiotensin II receptor antagonists, like losartan (B1675146), indicate that they are not extensively distributed to tissues, with a low apparent volume of distribution at steady-state nih.gov. Generally, drugs are expected to distribute into tissues based on their physicochemical properties, blood flow, and protein binding.

Plasma Protein Binding Characteristics in Preclinical Species

Plasma protein binding is a critical determinant of a drug's distribution and availability to target tissues. Preclinical studies have investigated the extent to which this compound binds to plasma proteins in animal models.

High Protein Binding: Similar to other highly acidic compounds, this compound is expected to exhibit high plasma protein binding, primarily to albumin nih.gov. While specific percentages for this compound were not explicitly stated, studies on related compounds like losartan potassium show binding exceeding 95% in preclinical species nih.gov. High protein binding can influence the volume of distribution and the free fraction of the drug available for pharmacological action mdpi.com.

Metabolism and Biotransformation Pathways

Glucuronidation Pathways

Glucuronidation is a critical Phase II metabolic process where glucuronic acid is conjugated to drug molecules, typically by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), to increase their water solubility and facilitate excretion. While specific data on this compound's glucuronidation pathways in preclinical models are not extensively detailed in the provided search results, general principles of drug metabolism highlight its potential involvement. Studies on other compounds, such as ezetimibe (B1671841) and diclofenac, demonstrate significant species-specific differences in glucuronidation activity across various tissues, including the liver and intestine mdpi.commdpi.com. These variations underscore the importance of considering animal model selection carefully when extrapolating glucuronidation data to humans. UGT enzymes are distributed in various organs, including the liver, gastrointestinal tract, and kidneys, playing a crucial role in xenobiotic metabolism nih.gov. Understanding these pathways is vital for predicting a drug's bioavailability and therapeutic efficacy.

Excretion and Elimination Routes

Renal Excretion Mechanisms and Quantitative Contribution

Renal excretion is a primary route for eliminating many drugs and their metabolites. In the context of this compound, preclinical investigations would assess its filtration, secretion, and reabsorption within the nephron. Potassium homeostasis itself is tightly regulated by the kidneys, involving complex mechanisms in the distal convoluted tubule and collecting ducts, where transporters like the Na-Cl cotransporter (NCC) and epithelial sodium channels (ENaC) play key roles eclinpath.comembopress.orgscielo.brpharmgkb.org. While direct quantitative data for this compound's renal excretion are not explicitly provided in the search results, studies on similar compounds indicate that renal elimination can be a significant pathway, with a substantial portion of the drug often recovered unchanged in urine pharmgkb.orgescholarship.orgnih.gov. For instance, losartan potassium, an angiotensin II receptor blocker, is reported to be eliminated approximately 40% in urine nih.gov. The efficiency of renal excretion can be influenced by factors such as glomerular filtration rate and tubular secretion, and changes in kidney function can significantly alter these processes kdigo.orgnih.gov.

Preclinical Pharmacokinetic-Pharmacodynamic Correlations

Establishing pharmacokinetic-pharmacodynamic (PK/PD) correlations is crucial in preclinical drug development to understand the relationship between drug exposure (PK) and the observed pharmacological effect (PD) frontiersin.orgnih.govpan.plresearchgate.net. These correlations help in determining optimal dosing regimens and predicting efficacy. For this compound, preclinical PK/PD studies would involve administering the compound to animal models and measuring both plasma concentrations over time and the resulting physiological or biochemical effects. For example, studies on irbesartan, another angiotensin II receptor blocker, in Beagle dogs showed a dose-dependent effect on systolic blood pressure, with a counter-clockwise hysteresis observed between plasma concentrations and blood pressure reduction, suggesting a complex relationship that may not be directly proportional pan.pl. Similarly, losartan potassium has been studied for its plasma concentration-effect relationship, demonstrating a significant correlation between concentration and blockade of angiotensin II-induced vasopressor response nih.gov. Understanding these correlations for this compound would involve identifying the key PK parameters (e.g., AUC, Cmax) that best predict the observed PD effects, thereby guiding dose selection and therapeutic strategy.

Advanced Synthetic Methodologies and Chemical Derivatization

Elucidation of Optimized Synthetic Routes for Losartan (B1675146) Potassium

The manufacturing of losartan potassium has evolved to improve yield, reduce costs, and enhance safety and environmental sustainability. Central to many synthetic strategies is the management of the key intermediate, trityl losartan.

The synthesis of losartan potassium is a multi-step process that often involves the formation of a crucial intermediate, 2-butyl-4-chloro-1-[[2′-(2-triphenylmethyl-2H-tetrazol-5-yl) [1,1′-biphenyl] -4-yl]methyl]-1H-imidazole-5-methanol, commonly known as "trityl losartan". newdrugapprovals.orggoogle.com One established pathway involves the reaction of 1-[(2′-cyanobiphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole with trimethyltin (B158744) azide (B81097) to form the tetrazole ring. newdrugapprovals.orggoogle.com The resulting trimethylstannyl substituted tetrazole is then treated with trityl chloride, which attaches the trityl protecting group. The final step in this sequence is the acidic cleavage of the trityl group to yield losartan. newdrugapprovals.orggoogle.com

An alternative approach to the biphenyl (B1667301) moiety, a core component of losartan, is through Suzuki-Miyaura coupling. researchgate.netnih.gov This reaction typically involves the coupling of an aryl halide with an aryl boronic acid. researchgate.net For instance, 2-bromobenzonitrile (B47965) can be coupled with 4-methylphenylboronic acid to form the biphenyl scaffold. nih.gov Subsequent chemical modifications, including bromination and coupling with an imidazole (B134444) derivative, lead to the final product. nih.gov

A simplified, high-yield, two-step method for producing losartan potassium starts from trityl losartan. imanagerpublications.comcitedrive.comresearchgate.net In this process, trityl losartan is reacted with potassium tertiary butoxide in tetrahydrofuran (B95107) to directly yield losartan potassium, which is then purified with isopropyl alcohol. imanagerpublications.comcitedrive.comresearchgate.net

The table below summarizes key intermediates in common synthetic pathways for losartan potassium.

| Intermediate Name | Chemical Name | Role in Synthesis |

| Trityl Losartan | 2-butyl-4-chloro-1-[[2′-(2-triphenylmethyl-2H-tetrazol-5-yl) [1,1′-biphenyl] -4-yl]methyl]-1H-imidazole-5-methanol | Penultimate intermediate in several synthetic routes, requiring deprotection to yield losartan. newdrugapprovals.orggoogle.com |

| 2-cyano-4'-methyl biphenyl (OTBN) | 2-(p-tolyl)benzonitrile | Key intermediate for the biphenyl core of losartan. researchgate.net |

| 2-butyl-4-chloro-5-formyl imidazole (BCFI) | 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | Imidazole component that is coupled with the biphenyl moiety. researchgate.netgoogle.com |

| Cyano aldehyde | 2-butyl-4-chloro-1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carbaldehyde | Intermediate formed from the coupling of OTBN and BCFI derivatives, which is then reduced. newdrugapprovals.org |

| Cyano alcohol | (2-butyl-4-chloro-1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol | Reduced form of the cyano aldehyde, which then undergoes tetrazole formation. newdrugapprovals.org |

Catalysis plays a pivotal role in optimizing the synthesis of losartan potassium. Phase-transfer catalysis (PTC) has been effectively employed to facilitate reactions between reactants in immiscible phases, thereby improving reaction rates and yields. In one process, the coupling of N-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole and 2-n-butyl 4-chloro 1H-imidazol 5-carboxaldehyde is carried out in a biphasic system of water and an organic solvent. justia.comgoogle.com This reaction utilizes a phase-transfer catalyst, such as aliquat 336 or tetrabutyl ammonium (B1175870) bromide, in the presence of a base like sodium hydroxide. google.comjustia.comgoogle.com

The Suzuki-Miyaura coupling, a powerful method for forming the biphenyl core of losartan, is a transition metal-catalyzed reaction. researchgate.netnih.gov Palladium-catalyzed coupling of aryl halides and aryl boronic acids is a common strategy. researchgate.net Innovations in this area include the use of sustainably synthesized palladium nanoparticles (PdNPs) as a recyclable nanocatalyst for the coupling of 2-bromobenzonitrile and 4-methylphenylboronic acid. nih.gov

The table below highlights different catalytic approaches used in the synthesis of losartan potassium.

| Catalytic Approach | Catalyst Example | Reaction Step |

| Phase-Transfer Catalysis (PTC) | Aliquat 336, Tetrabutyl ammonium bromide | Coupling of the biphenyltetrazole and imidazole moieties. google.comjustia.comgoogle.com |

| Suzuki-Miyaura Coupling | Palladium Nanoparticles (PdNPs) | Formation of the biphenyl scaffold. nih.gov |

| Nickel-catalyzed Coupling | Nickel catalyst | Coupling of 4-methylphenyl magnesium bromide with 2-bromobenzonitrile. researchgate.net |

In recent years, there has been a significant push to incorporate the principles of green chemistry into the synthesis of pharmaceuticals to minimize environmental impact. For losartan potassium, this has involved developing more environmentally friendly and sustainable synthetic routes.

One such approach focuses on the use of palladium nanoparticles (PdNPs) derived from a brown seaweed, Sargassum incisifolium, as a recyclable nanocatalyst for the Suzuki–Miyaura coupling step. nih.gov This bio-derived catalyst operates under mild conditions and has demonstrated high stability and recyclability. nih.gov This green route deliberately avoids the use of toxic reagents, hazardous solvents, and protection/deprotection steps that are common in conventional syntheses. nih.gov

Development of Novel Losartan Derivatives and Analogs

The molecular scaffold of losartan has served as a template for the design and synthesis of novel derivatives and analogs. These efforts are aimed at exploring the chemical space around the core structure to develop new molecules with unique properties, particularly for applications in molecular imaging.

The design of novel losartan derivatives is guided by an understanding of its structure-activity relationship. It has been shown that the hydroxyl group at the 5' position of the imidazole ring of losartan can be modified with the addition of larger groups while maintaining a high affinity for the angiotensin II type 1 (AT1) receptor. snmjournals.org This finding has opened up avenues for attaching various functional groups, including those suitable for imaging applications.

The exploration of the chemical space around the losartan scaffold has led to the development of analogs with altered properties. For example, the oxidation of the hydroxyl group of losartan to a carboxylic acid moiety results in a metabolite with a longer duration of action and significantly greater affinity for the AT1 receptor. mdpi.com Computational methods, such as computer modeling and conformational analysis, have been employed to compare the structures of angiotensin II and losartan to guide the rational design of more potent analogs. uoa.grnih.gov

A significant area of development for losartan derivatives has been the synthesis of radiotracers for positron emission tomography (PET) imaging of AT1 receptors. These radiolabeled molecules allow for the non-invasive visualization and quantification of AT1 receptor distribution in the body, which can be valuable for diagnosing and monitoring various diseases, including cardiovascular disorders, inflammation, and cancer. mdpi.comsemanticscholar.orgnih.gov

Several 18F-labeled losartan derivatives have been synthesized and evaluated. One such derivative, [¹⁸F]FPyKYNE-losartan, was synthesized using "click" chemistry. snmjournals.org The synthesis involved azidation of the hydroxyl group of losartan, followed by conjugation with 2-[¹⁸F]fluoro-3-pent-4-yn-1-yloxypyridine ([¹⁸F]FPyKYNE) via a copper(I)-catalyzed cycloaddition. snmjournals.org

Other notable 18F-labeled derivatives include [¹⁸F]fluoroethyl-losartan ([¹⁸F]FEtLos) and [¹⁸F]ammoniomethyltrifluoroborate-losartan ([¹⁸F]AMBF₃Los). mdpi.comsemanticscholar.orgnih.gov [¹⁸F]FEtLos was synthesized by ¹⁸F-fluoroalkylation of losartan potassium using the prosthetic group 2-[¹⁸F]fluoroethyl tosylate. mdpi.comnih.gov [¹⁸F]AMBF₃Los was prepared via a one-step ¹⁸F-¹⁹F isotopic exchange reaction. mdpi.comnih.gov In comparative studies, [¹⁸F]AMBF₃Los demonstrated a binding affinity for the AT1 receptor nearly equivalent to that of losartan, making it a promising candidate for PET imaging. mdpi.comsemanticscholar.orgnih.gov

The table below provides a summary of selected 18F-labeled losartan derivatives for molecular imaging.

| Radiotracer | Synthetic Method | Precursor/Prosthetic Group | Key Findings |

| [¹⁸F]FPyKYNE-losartan | Click Chemistry (Copper(I)-catalyzed cycloaddition) | Azido trityl-losartan, [¹⁸F]FPyKYNE | Produced in >5% radiochemical yield (decay corrected) in less than 1 hour. snmjournals.org |

| [¹⁸F]FEtLos | ¹⁸F-fluoroalkylation | Losartan potassium, 2-[¹⁸F]fluoroethyl tosylate | Lower binding affinity (Ki 2000 nM) compared to losartan. mdpi.comnih.gov |

| [¹⁸F]AMBF₃Los | ¹⁸F-¹⁹F Isotopic Exchange | Ammoniomethyltrifluoroborate-losartan | Binding affinity (Ki 7.9 nM) almost equivalent to losartan (Ki 1.5 nM); a promising tool for PET imaging of AT1 receptors. mdpi.comsemanticscholar.orgnih.gov |

Exploration of Losartan Analogs as Pharmacological Probes

The development of Losartan analogs has been a significant area of research, aimed at creating pharmacological probes to better understand the angiotensin II (Ang II) system and to develop new therapeutic agents. The discovery of Losartan itself stemmed from the exploration of simple benzylimidazole analogs which, while weak, were selective for Ang II receptors. nih.gov This foundational work paved the way for more sophisticated derivatization to enhance potency and introduce new functionalities.

A notable area of exploration involves modifying the core structure of Losartan to create novel AT1 receptor antagonists. For instance, a series of pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as Losartan analogs. nih.govsemanticscholar.org Among these, the compound designated 12a (also known as Fimasartan or BR-A-657), which incorporates a thioamido moiety, has demonstrated exceptionally high in vitro functional antagonism and binding affinity for the AT1 receptor. nih.gov

| Compound | Modification | In Vitro Activity (IC50) | In Vivo Activity (ED50) |

| 12a (Fimasartan) | Pyrimidin-4(3H)-one with thioamido moiety | Functional antagonism: 0.42 nM; Binding affinity: 0.13 nM | 0.018 mg/kg (in pithed rats) |

This table presents research findings on a potent Losartan analog. nih.gov

Furthermore, Losartan has been chemically modified to create probes for molecular imaging, a critical tool in pharmacological research. Scientists have synthesized novel 18F-labelled Losartan derivatives, such as [18F]FEtLos and [18F]AMBF3Los, designed for positron emission tomography (PET) imaging of angiotensin II type 1 receptors. nih.gov The synthesis of these probes involves advanced chemical strategies:

[18F]FEtLos was synthesized via O-alkylation of the hydroxymethylene group on the imidazole ring of Losartan, using 2-[18F]fluoroethyl tosylate as the prosthetic group. nih.gov

[18F]AMBF3Los was created using a "click chemistry" approach, specifically the copper (I)-catalyzed Huisgen alkyne-azide 1,3-dipolar cycloaddition (CuAAC), followed by an 18F-19F isotopic exchange reaction. nih.gov

These examples underscore how the systematic chemical derivatization of the Losartan scaffold provides powerful tools for both therapeutic development and fundamental pharmacological investigation. nih.govnih.gov

Impurity Profiling and Control in Synthetic Processes

The control of impurities in active pharmaceutical ingredients (APIs) like Losartan potassium is a critical aspect of ensuring quality and safety, mandated by stringent regulatory requirements. asianpubs.org Impurity profiling involves the identification, characterization, and quantification of these substances, which can arise from the manufacturing process or degradation of the drug substance over time. asianpubs.orgresearchgate.net Unexpected impurities can pose health risks, potentially leading to product recalls. nih.gov

Characterization of Process-Related Impurities and Degradants

During the synthesis of Losartan potassium, several process-related impurities and degradation products can be formed. Comprehensive studies have been conducted to isolate and elucidate the structures of these compounds.

In one analysis of the manufacturing process, four potential impurities were detected at levels ranging from 0.05% to 0.15%. asianpubs.org These were characterized using mass spectrometry (LC-MS) and subsequently synthesized to confirm their structures. asianpubs.org Another study consistently found two positional dimer impurities in various laboratory batches at levels of approximately 2-4%. asianpubs.org These dimeric impurities were isolated using preparative HPLC and characterized by spectroscopic methods. asianpubs.orgresearchgate.net

Forced degradation studies under various stress conditions (acidic, oxidative) have also been employed to identify potential degradants. Acidic degradation of Losartan potassium can result in the formation of novel dimeric impurities. documentsdelivered.com Oxidative stress has been shown to produce two major novel degradation products (DP-2, DP-3) through modification of the tetrazole ring, alongside a minor known degradant (DP-1). nih.gov

A summary of key identified impurities is provided below.

| Impurity Name/Type | Chemical Name/Description | Origin |

| Imp-A (Isolosartan) | Potassium salt of 2-n-butyl-5-chloro-4-hydroxymethyl-1-[(2’-(2H-tetrazole-5-yl)-1,1’-biphenyl-4-yl)methyl]-1H-imidazol | Process-Related |

| Imp-B | Potassium salt of 5-(4’-methyl-1,1’-biphenyl-2yl)-2H-tetrazole | Process-Related |

| Imp-C | 2-butyl-4-chloro-1-[[2’-(1H-tetrazol-5-yl)-1,1’-biphenyl)-4-yl]methyl]-1H-imidazole-5-ethanoate | Process-Related |

| Imp-D (o-trityl losartan) | 2-n-butyl-4-chloro-1-[[2’-(1H-tetrazol-5-yl)-1,1’-biphenyl)-4-yl]-5-triphenyl methoxy (B1213986) methyl-1H-imidazole | Process-Related |

| Positional Dimers | Dimeric structures formed by the condensation of two Losartan monomers | Process-Related |

| DP-2 | 5-(4'-((2 butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H tetrazol-1-ol | Oxidative Degradant |

| DP-3 | 5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1 yl)methyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazol-2-ol | Oxidative Degradant |

| Nitrosamines (e.g., NDEA) | N-Nitroso diethyl amine | Process-Related/Contaminant |

This table details various impurities identified during the synthesis and degradation of Losartan potassium. asianpubs.orgasianpubs.orgnih.govroyalsocietypublishing.org

In addition to these, other related compounds are recognized by pharmacopoeias, arising from unreacted intermediates or side reactions during synthesis. tsijournals.comtsijournals.com More recently, significant attention has been given to controlling genotoxic impurities, such as nitrosamines (e.g., NDMA, NDEA), which require highly sensitive analytical methods for detection at trace levels. royalsocietypublishing.orgnih.gov

Analytical Strategies for Impurity Detection and Quantification

A range of sophisticated analytical techniques is employed to detect, quantify, and characterize the impurities in Losartan potassium. The choice of method depends on the nature of the impurity and the required sensitivity.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) setup, is the most widely used technique for separating and quantifying Losartan and its related impurities. asianpubs.orgingentaconnect.com Methods often use C18 columns with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile) under gradient elution. ingentaconnect.comresearchgate.net UV detection is commonly performed at wavelengths around 220 nm or 250 nm. asianpubs.orgingentaconnect.com

For structural elucidation and the detection of trace-level genotoxic impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. researchgate.net LC-MS/MS methods provide high sensitivity and specificity, enabling the quantification of nitrosamine (B1359907) impurities at levels below 0.003 ppm. nih.govnih.gov High-resolution mass spectrometry (HRMS) is also used for identifying unknown impurities in untargeted screening approaches. nih.govnih.gov

To obtain definitive structural information, isolated impurities are subjected to further spectroscopic analysis. Preparative HPLC is used to isolate sufficient quantities of an impurity for characterization. asianpubs.orgnih.gov The isolated compounds are then analyzed by:

Nuclear Magnetic Resonance (NMR) spectroscopy : 1H NMR, 13C NMR, and 2D-NMR techniques (like HSQC and HMBC) are crucial for unambiguously determining the chemical structure. asianpubs.orgnih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy : This method helps in identifying the functional groups present in the impurity molecules. asianpubs.orgdocumentsdelivered.comtsijournals.com

The table below summarizes the primary analytical strategies.

| Analytical Technique | Application in Impurity Profiling |

| HPLC / RP-HPLC | Separation and routine quantification of known process-related impurities and degradation products. asianpubs.orgingentaconnect.com |

| LC-MS / LC-MS/MS | Identification and sensitive quantification of impurities, especially for trace-level genotoxic compounds like nitrosamines. asianpubs.orgnih.gov |

| Preparative HPLC | Isolation of unknown impurities from the drug substance for structural characterization. asianpubs.orgnih.gov |

| NMR Spectroscopy | Definitive structural elucidation of isolated impurities. asianpubs.orgnih.gov |

| FT-IR Spectroscopy | Characterization of functional groups within the impurity structure. asianpubs.orgtsijournals.com |

| HPTLC | Densitometric determination and separation of constituents in pharmaceutical preparations. nih.gov |

This table outlines the key analytical methods used for the detection and characterization of impurities in Losartan potassium.

Through the combined use of these analytical strategies, manufacturers can effectively monitor and control the impurity profile of Losartan potassium, ensuring the quality and consistency of the final drug product.

Structure Activity Relationship Sar and Computational Chemistry

Ligand-Based and Receptor-Based SAR Approaches

SAR studies for ARBs have focused on identifying the essential pharmacophoric features required for high affinity and selectivity towards the AT1 receptor, as well as understanding how modifications to these features impact biological activity.

ARBs are characterized by a common pharmacophore that allows them to bind to and block the AT1 receptor, thereby preventing the vasoconstrictive and aldosterone-releasing effects of Angiotensin II acs.orgacs.orgrjpbcs.com. Key pharmacophoric features identified through various studies include:

Acidic Group: A negatively charged moiety, such as a tetrazole, carboxylic acid (-COOH), or sulfonylamide (-NHSO2CF3), is essential for potent antagonistic activity. This group typically forms ionic interactions with basic amino acid residues, notably Lys199, located within the AT1 receptor's binding pocket acs.orgrjpbcs.comacs.orgnih.govdrugbank.comwikipedia.orgmdpi.comnih.govfaimallusr.comresearchgate.net.

Biphenyl-Methyl Group: This lipophilic moiety is crucial for interacting with hydrophobic pockets within the receptor. It is known to associate with residues in transmembrane helices 6 and 7, including Phe300, Phe301, Trp253, and His256 acs.orgrjpbcs.comacs.orgnih.gov.

Heterocyclic Ring System: The imidazole (B134444) ring, present in Losartan (B1675146), or similar heterocyclic structures, plays a role in binding to specific residues, such as Asn295 in transmembrane helix 7 acs.orgrjpbcs.comacs.orgnih.gov.

Tetrazole Group: This group often interacts with amino acid residues in transmembrane helices 4 and 5, such as Arg167 and Lys199 acs.orgrjpbcs.comacs.orgnih.gov.

Hydrogen Bonding: The presence of specific hydrogen bond donors and acceptors within the ARB structure is critical for recognition and binding to the AT1 receptor acs.orgnih.gov.

The structure of Losartan carboxylic acid, the active metabolite of Losartan, encapsulates these pharmacophoric requirements, including two negative charges (phenyl tetrazolate and imidazole carboxylate), which are vital for its affinity to the AT1 receptor drugbank.com.

Substituent modifications on the core ARB pharmacophore significantly influence their biological activity, including binding affinity, selectivity for the AT1 receptor over other receptors (like AT2), and duration of action rjpbcs.comacs.orgmdpi.comnih.govmedchemexpress.comresearchgate.net.

Lipophilicity and Hydrophobicity: Altering lipophilic substituents, such as the alkyl groups on the imidazole ring or the biphenyl-methyl moiety, can enhance binding within the receptor's hydrophobic pockets acs.org.

Functional Group Replacements: Replacing the tetrazole group with a carboxylic acid (e.g., Telmisartan) or a 5-oxo-1,2,4-oxadiazole ring (e.g., Azilsartan) can modulate binding strength and inverse agonism properties acs.orgfaimallusr.com. Similarly, the imidazole ring in Losartan can be substituted with an acylated amino acid, as seen in Valsartan (B143634) acs.org.

Structural Variations and Affinity: The presence of a cyclopentyl group in Irbesartan, compared to the chloride group in Losartan, leads to stronger hydrophobic interactions with Tyr113, resulting in higher binding affinity and a slower dissociation rate from the AT1 receptor mdpi.comresearchgate.net.

Selectivity Profile: ARBs exhibit varying degrees of selectivity for the AT1 receptor. For instance, Valsartan demonstrates a significantly higher affinity for AT1 over AT2 receptors (approximately 30,000-fold) compared to Losartan (approximately 1000-fold) medchemexpress.com.

Dissociation Rates: The rate at which ARBs dissociate from the AT1 receptor impacts their duration of action. Valsartan and Candesartan exhibit dissociation rates of around 1 hour, whereas Losartan dissociates much faster, in approximately 2.5 minutes medchemexpress.com.

Inverse Agonism: Differences in inverse agonism, the ability to inhibit constitutive receptor activity, are also observed. Valsartan and Olmesartan are noted to be stronger inverse agonists than Losartan wikipedia.orgmdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR has been a cornerstone in understanding the molecular basis of ARB activity, enabling the prediction of potency and selectivity based on structural properties.

Numerous QSAR studies have been conducted on AT1 receptor antagonists, employing various computational methodologies such as Hologram QSAR (HQSAR), 3D-QSAR, and pharmacophore modeling acs.orgacs.orgnih.govresearchgate.netresearchgate.netnih.govsemanticscholar.orgresearchgate.netfrontiersin.orgchemrxiv.org. These studies typically utilize a training set of known ARBs, including Losartan and its derivatives, to build predictive models. The developed models often achieve significant statistical correlation coefficients (e.g., q² = 0.764, r² = 0.914 for HQSAR) and are validated using external test sets to ensure their predictive power researchgate.netnih.gov. These QSAR models are crucial for identifying the structural features that contribute to AT1 receptor antagonism researchgate.netresearchgate.netsemanticscholar.org.

QSAR models leverage a range of molecular descriptors to predict the potency and selectivity of ARBs. These descriptors include:

Steric Parameters: Describing the size and shape of the molecule.

Lipophilicity: Quantified by parameters like log P or total lipole, indicating the molecule's affinity for lipid environments.

Electronic Properties: Such as dipole moment and electronic energy, reflecting the distribution of electrons within the molecule.

Shape Descriptors: Capturing the three-dimensional conformation of the molecule.

Pharmacophore models, derived from QSAR studies, highlight essential features for AT1 receptor binding, including hydrogen bond acceptors and donors, hydrophobic regions, negatively ionizable groups, and aromatic rings acs.orgacs.orgnih.govnih.govacs.org. These insights are invaluable for the rational design of novel ARBs with enhanced potency and selectivity.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable tools for visualizing and understanding the precise interactions between ARBs and the AT1 receptor, particularly given the challenges in obtaining experimental structural data for this G protein-coupled receptor acs.orgrjpbcs.comnih.govdrugbank.commdpi.comnih.govfaimallusr.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.govbiorxiv.org.

Binding Mode Elucidation: Docking studies have revealed specific interactions between ARBs and key amino acid residues within the AT1 receptor's binding site. For Losartan, these interactions include:

The tetrazole group forming hydrogen bonds with Gln257 and His256 rjpbcs.comnih.govnih.gov.

The hydroxymethyl group interacting with Ser109 rjpbcs.comnih.gov.

The carboxyl group forming ionic interactions with Lys199 acs.orgrjpbcs.comnih.govnih.gov.

The imidazole ring interacting with Asn295 acs.orgrjpbcs.com.

Inter-Ligand Differences: Comparative docking studies highlight structural differences: Irbesartan's cyclopentyl group forms stronger hydrophobic interactions with Tyr113 than Losartan's interactions mdpi.com. Azilsartan's oxadiazole moiety exhibits stronger hydrogen bonding with Gln257 compared to the tetrazole ring in Candesartan faimallusr.com.

Binding Site Characterization: Docking analyses indicate that ARBs bind within the transmembrane domains (TM) 3, 5, and 6 of the AT1 receptor acs.orgrjpbcs.com. Some research suggests that the binding site for ARBs may not entirely overlap with the Angiotensin II binding site, hinting at possible allosteric modulation mechanisms ebi.ac.uk.

Stability and Dynamics: Molecular dynamics simulations are employed to assess the stability of ARB-receptor complexes and to identify critical interactions that persist over time nih.govresearchgate.netresearchgate.net.

Structure-Activity Correlations: The distinct binding modes, interaction patterns, and complex stability observed in docking and dynamics studies provide a molecular basis for the observed differences in binding affinities, dissociation rates, and inverse agonism among various ARBs acs.orgrjpbcs.comwikipedia.orgmdpi.comnih.govresearchgate.netnih.gov.

Analytical Chemistry Methodologies and Research Applications

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer sensitive and cost-effective approaches for the quantitative determination of Elisartan potassium. Research has focused on developing and validating various spectrophotometric techniques to ensure accuracy and reliability in pharmaceutical analysis.

Development and Validation of UV-Visible Spectrophotometry

Several studies have reported the development and validation of UV-Visible spectrophotometric methods for this compound. These methods typically involve measuring the absorbance of the compound at its maximum absorption wavelength (λmax) in a suitable solvent.

A UV-Vis spectroscopy method was developed and validated according to ICH guidelines to determine the Active Pharmaceutical Ingredient (API) concentration of this compound (LP) in commercially available tablet samples scielo.br. This method was found to be simple, rapid, cost-effective, accurate, and precise scielo.br.

Another study utilized a UV spectrophotometric method for quantifying this compound in tablets from dissolution tests. The method was validated according to ICH guidelines, demonstrating linearity, accuracy, precision, specificity, LOD, LOQ, robustness, and stability jppres.com. Solutions were found to be stable for 24 hours at pH 6.8, but not at pH 1.2 and 4.5 jppres.com.

The λmax for this compound was identified at 234 nm in methanol, with Beer's law being obeyed in the concentration range of 8-22 µg/ml. The correlation coefficient was reported as 0.9989 nih.gov.

A stability-indicating UV Spectrophotometric method was developed for the quantitative determination of this compound in bulk and pharmaceutical formulations. The UV spectrum was scanned between 220-400 nm, with 227.4 nm selected as the maximum wavelength. Beer's law was obeyed in the concentration range of 2.02-22.22 µg/ml, with good accuracy (98.11-99.85%) and precision (RSD 0.303-0.334) researchgate.net.

Table 6.1.1: Summary of UV-Visible Spectrophotometry Validation Parameters for this compound

| Method | λmax (nm) | Linearity Range (µg/ml) | Correlation Coefficient (r) | LOD (µg/ml) | LOQ (µg/ml) | Recovery (%) | RSD (%) | Reference |

| Direct UV-Vis | 205, 234 | 3.0-7.0 | 0.9999 | N/A | N/A | N/A | N/A | chromforum.org |

| Direct UV-Vis | 234 | 8-22 | 0.9989 | 9.7 | 29.74 | N/A | N/A | nih.gov |

| Direct UV-Vis | 227.4 | 2.02-22.22 | N/A | 0.156 | 0.472 | 98.11-99.85 | 0.303-0.334 | researchgate.net |

| First Derivative UV-Vis | 234 | 6.0-14.0 | 0.9999 | N/A | N/A | N/A | N/A | chromforum.org |

| Second Derivative UV-Vis | 234 | 8-22 | 0.9989 | 9.7 | 29.74 | N/A | N/A | nih.gov |

| UV-Vis (Dissolution Test) | N/A | 0.0051-0.0306 | N/A | N/A | N/A | 99.0-102.0 | <2.0 | jppres.com |

| UV-Vis (Stability Indicating) | 227.4 | 2.02-22.22 | N/A | 0.156 | 0.472 | 98.11-99.85 | 0.303-0.334 | researchgate.net |

| UV-Vis (API concentration in tablets) | N/A | 5-15 | 0.994 | 0.489 | 1.511 | 90-110 | ≤2 | sysrevpharm.org |

Note: N/A indicates data not explicitly provided in the source for that specific parameter.

Application of Derivative Spectrophotometry Techniques

Derivative spectrophotometry is particularly useful for enhancing sensitivity and resolving overlapping spectral signals, which can be beneficial when dealing with complex matrices or impurities.

A first-derivative UV spectrophotometric method was developed and validated, utilizing a signal at 234 nm, which was found adequate for quantification nih.govscielo.brderpharmachemica.com. This technique allows for the resolution of spectral signals that might be obscured in the zero-order spectrum, especially in the presence of excipients nih.govchromforum.org.

The linearity for the first-derivative method was established in the range of 6.0-14.0 mg/L with a correlation coefficient of 0.9999 chromforum.org. Another study reported linearity for a first-derivative method in the range of 4.00-14 µg/ml with a square correlation coefficient (r²) of 0.9996 derpharmachemica.com. Mean recovery was reported as 100.7 ± 1.1% with a precision (R.S.D.) of 0.88% derpharmachemica.com.

A second derivative UV-spectrophotometric method was also described, identifying a signal at 234 nm, which provided results resolved through excipients nih.gov. The LOD and LOQ for the second derivative spectra were found to be 9.7 µg/ml and 29.74 µg/ml, respectively nih.gov.

Simultaneous Determination in Multi-Component Pharmaceutical Systems

While the primary focus is on this compound, its determination in combination with other active pharmaceutical ingredients (APIs) has also been explored using spectrophotometric techniques.

Three different UV-Visible spectrophotometric techniques (simultaneous equation, graphical absorbance ratio, and first-derivative method) were successfully applied for the simultaneous determination of this compound (LSP) and Hydrochlorothiazide (HZ) in combined tablet preparations, without prior separation researchgate.net.

The first-derivative method for simultaneous determination showed linearity ranges for LSP and HZ of 1-30 µg/ml and 1-40 µg/ml, respectively researchgate.net.

Percentage recoveries for LSP and HZ in simultaneous determination were reported as 99.64±0.301% and 99.91±0.614% using the first derivative method, respectively researchgate.net.

A RP-HPLC method was developed for the simultaneous determination of this compound and Ramipril nih.gov. Another RP-HPLC method was developed for the simultaneous estimation of this compound and Amlodipine besylate sphinxsai.com. These highlight the need for methods capable of handling multi-component systems, though these specific examples are chromatographic.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the accurate separation, identification, and quantification of this compound, often in the presence of impurities or other APIs.

High-Performance Liquid Chromatography (HPLC) Development and Validation

Numerous HPLC methods have been developed and validated for this compound, offering high specificity and sensitivity.

Isocratic HPLC:

An isocratic RP-HPLC method was validated for the assay of this compound in tablets and capsules, using a Shimadzu CLC-C8 column. The mobile phase consisted of triethylamine (B128534) solution (0.5%) pH 2.4 and acetonitrile (B52724) (60:40, v/v), with UV detection at 225 nm latamjpharm.org. The method demonstrated linearity (r>0.999) over a concentration range of 15-45 µg/ml, with good recoveries (98.77-101.45%) and low R.S.D. (≤0.80%) latamjpharm.org. This method was also found effective for separating the drug from its degradation products, making it suitable for stability studies latamjpharm.org.

Another isocratic RP-HPLC method utilized a Hypersil ODS C18 column with a mobile phase of acetonitrile:methanol:10 mM tetra butyl ammonium (B1175870) hydrogen sulphate in water (30:30:40% v/v/v) at pH 2.5, with detection at 210 nm. The retention times for this compound were approximately 4.7 minutes nih.gov.

A method using an Agilent, Zorbax Eclipse XDB C18 column with mobile phase orthophosphoric acid (0.1% v/v)—acetonitrile (55:45, v/v) at a flow rate of 1.0 mL/min, with UV detection at 225 nm, reported a retention time of about 2.6 minutes for this compound researchgate.net. The calibration curve was linear with a correlation coefficient of 0.999 researchgate.net.

Gradient HPLC:

While specific gradient elution optimization details for this compound are less common in the provided snippets, gradient HPLC is generally employed for complex samples or when isocratic methods fail to achieve adequate separation mastelf.combirchbiotech.comchromatographyonline.com. For instance, a gradient method might be considered for simultaneous determination of this compound with other drugs or impurities where peak resolution is critical birchbiotech.com.

RP-HPLC Method Validation Parameters:

Linearity: Methods have shown linearity over wide ranges, such as 0.05-100 µg/ml mastelf.com, 15-45 µg/ml latamjpharm.org, and 50-500 µg/ml sphinxsai.com. Correlation coefficients typically exceed 0.999 latamjpharm.orgmastelf.com.

Accuracy and Precision: Recovery studies generally fall within 98-102% latamjpharm.orgresearchgate.netmastelf.comijpbs.com, and R.S.D. values are typically below 2% sysrevpharm.orglatamjpharm.orgijpbs.com.

LOD and LOQ: Specific values for LOD and LOQ have been reported, for example, LOD of 0.071 µg/ml and LOQ of 0.215 µg/ml for this compound in a combined formulation nih.gov. Another study reported LOD of 0.156 µg/ml and LOQ of 0.472 µg/ml for a UV spectrophotometric method researchgate.net. For HPLC, LOD values around 0.05-0.1 µg/ml are often achieved nih.govmastelf.com.

Specificity and Stability: Methods are validated for specificity, ensuring separation from impurities and degradation products latamjpharm.orgbirchbiotech.com. Stability-indicating methods are crucial for assessing drug substance stability under various stress conditions latamjpharm.orgbirchbiotech.com.

Table 6.2.1: Summary of HPLC Method Parameters for this compound

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linearity Range (µg/ml) | Correlation Coefficient (r) | Recovery (%) | RSD (%) | Reference |

| Shimadzu CLC-C8 | Triethylamine (0.5%) pH 2.4 + Acetonitrile (60:40, v/v) | 1.0 | 225 | N/A | 15-45 | >0.999 | 98.77-101.45 | ≤0.80 | latamjpharm.org |

| Hypersil ODS C18 | Triethylamine (0.5%) pH 2.4 + Acetonitrile (65:35, v/v) | 1.0 | 225 | ~2.7 | 0.05-100 | 0.9999 | 100.1-101.2 | <2.0 | mastelf.com |

| Agilent Zorbax XDB C18 | Orthophosphoric acid (0.1% v/v) + Acetonitrile (55:45, v/v) | 1.0 | 225 | ~2.6 | N/A | 0.999 | N/A | N/A | researchgate.net |

| Inert Sil ODS 3V | Acetonitrile:Methanol:Triethylamine (250:50:2, v/v) | 1.0 | 237 | <20 (total time) | 50-150 | N/A | N/A | N/A | sysrevpharm.org |

| Hypersil ODS C18 | Acetonitrile:Methanol:10 mM TBAHS (30:30:40, v/v/v), pH 2.5 | 1.0 | 210 | ~4.7 (for LRT) | 0.04-100 (LRT) | N/A | N/A | N/A | nih.gov |

Note: TBAHS = Tetra butyl ammonium hydrogen sulphate. LRT = Losartan (B1675146) Potassium. N/A indicates data not explicitly provided in the source for that specific parameter.

Optimization of Isocratic and Gradient Elution Systems

The choice between isocratic and gradient elution depends on sample complexity and desired resolution.

Isocratic Elution: Isocratic methods, where the mobile phase composition remains constant, are favored for simpler samples, reproducibility, and faster equilibration times chromforum.orgmastelf.combirchbiotech.comknauer.net. Several validated methods for this compound utilize isocratic elution, demonstrating good performance for assay and stability studies latamjpharm.orgmastelf.comknauer.net.

Gradient Elution: Gradient elution, where the mobile phase composition changes over time, is generally preferred for complex samples with a wide range of analyte polarities, or when isocratic methods fail to achieve adequate peak separation chromforum.orgmastelf.combirchbiotech.com. While specific optimization details for this compound using gradient elution are not extensively detailed in the provided snippets, it is a recognized technique for achieving better resolution and faster analysis times for more challenging separations, such as in simultaneous determination of multiple components or impurities birchbiotech.comchromatographyonline.com. Adjustments to gradient time, flow rate, and mobile phase composition are key to optimizing these systems chromatographyonline.com.

This compound:

This article details the analytical chemistry methodologies and research applications pertaining to this compound, focusing on chromatographic techniques, detection modalities, advanced analytical approaches for impurity profiling, and method validation parameters.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of this compound. Research has focused on optimizing chromatographic conditions, including stationary and mobile phase selection, and utilizing various detection methods.

Method Validation Parameters for Analytical Procedures

Method validation is essential to ensure the reliability and accuracy of analytical procedures for this compound. Key parameters include linearity, range, and sensitivity.

Assessment of Linearity, Range, and Sensitivity (Limit of Detection (LOD) and Limit of Quantitation (LOQ))Several studies have reported validation data for analytical methods applied to this compound.

Linearity and Range: Linearity is typically assessed by constructing calibration curves using standards at different concentrations. For instance, an HPLC method showed linearity over a concentration range of 1-3 µg/mL with a correlation coefficient (R²) of 0.999 walshmedicalmedia.com. Another HPLC method demonstrated linearity from 2-12 µg/mL for Losartan potassium nih.gov. For HPTLC, linearity was observed in the range of 3000–13000 ng/spot for Losartan potassium chula.ac.th.

Sensitivity (LOD and LOQ): Limits of Detection (LOD) and Quantitation (LOQ) are critical for assessing method sensitivity. For an HPLC-UV method, LOD and LOQ values of 0.036 µg/mL and 0.110 µg/mL, respectively, were reported for Losartan potassium walshmedicalmedia.com. Another study reported LOD and LOQ values of 1 µg/mL and 2 µg/mL for Losartan potassium, respectively, using HPLC-UV detection nih.gov. For HPTLC, LOD and LOQ were found to be 10.82 and 32.80 ng/spot for Losartan potassium researchgate.net.

Evaluation of Accuracy and Precision (Intra-day and Inter-day)

Accuracy and precision are fundamental parameters in analytical method validation, ensuring that the method consistently provides results close to the true value and with minimal variability.

Accuracy: Assesses how close the measured value is to the true value. For this compound, accuracy is typically evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix (e.g., placebo or a formulated product), and the percentage of the analyte recovered is calculated. Studies on Losartan potassium have reported mean recovery percentages ranging from 98.0% to 102.0%, indicating high accuracy scielo.brlatamjpharm.orgresearchgate.netijpbs.comscielo.br. For instance, one study found mean recovery values of 99.00% to 101.74% for direct spectrophotometry and 99.86% to 101.56% for first-derivative spectrophotometry scielo.br. Another reported recoveries between 98.77% and 101.45% for an HPLC assay latamjpharm.org.

Precision: Evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Repeatability (Intra-day Precision): Assesses the variability of results obtained within a single laboratory by a single analyst using the same equipment over a short period. For Losartan potassium, repeatability (intra-day precision) has been reported with relative standard deviation (RSD) values as low as ≤ 0.80% latamjpharm.org and typically below 2% researchgate.netresearchgate.netscholarsresearchlibrary.comnih.govnih.govnih.gov. For example, intra-day RSD values for Losartan potassium analysis were reported as 0.49% and 0.44% on different days researchgate.net.

Intermediate Precision (Inter-day Precision): Assesses the variability of results obtained within the same laboratory but on different days, by different analysts, or with different equipment. Studies on Losartan potassium have shown inter-day RSD values also to be low, generally below 2% researchgate.netresearchgate.netscholarsresearchlibrary.comnih.govnih.govnih.govresearchgate.net. One study reported inter-day RSD values of 0.45% and 0.80% researchgate.net.

Table 1: Summary of Accuracy and Precision Data for Losartan Potassium Analysis

| Parameter | Typical Range / Value | Reference |

| Accuracy (% Recovery) | 98.0% - 102.0% | scielo.brlatamjpharm.orgresearchgate.netijpbs.comscielo.br |

| Intra-day Precision (% RSD) | ≤ 0.80% | latamjpharm.org |

| Inter-day Precision (% RSD) | ≤ 0.80% | latamjpharm.org |

| Repeatability (% RSD) | < 2.0% | researchgate.netresearchgate.netscholarsresearchlibrary.comnih.govnih.govnih.gov |

Determination of Specificity and Selectivity

Specificity and selectivity are crucial for ensuring that the analytical method can accurately measure this compound in the presence of other components, such as excipients, impurities, or degradation products.

Specificity: The ability of the method to measure the analyte in the presence of other compounds that may be expected to be present in the sample matrix. This is often demonstrated by analyzing placebo samples or samples spiked with known impurities. For Losartan potassium, specificity has been confirmed by the absence of interference from common pharmaceutical excipients at the detection wavelength scielo.brlatamjpharm.orgoatext.com. For example, direct spectrophotometric methods have shown selectivity as formulation excipients did not present absorbance at the analytical wavelength scielo.br.

Selectivity: The ability of the method to measure the analyte of interest accurately in the presence of other structurally similar compounds or potential degradation products. HPLC methods, particularly those employing photodiode array (PDA) detection, are commonly used to demonstrate selectivity. Studies have shown that HPLC methods can effectively separate Losartan potassium from its degradation products latamjpharm.orgresearchgate.netresearchgate.net. For instance, a study using PDA detection confirmed that no excipients or impurities interfered with the Losartan peak, and peak purity was maintained even after accelerated degradation latamjpharm.org. Another study successfully separated Losartan potassium from eleven related impurities and degradation products using a gradient HPLC method researchgate.net.

Robustness and Solution Stability Studies

Robustness and solution stability are vital for ensuring the reliability and consistency of the analytical method under normal laboratory variations and for determining appropriate storage conditions for samples and standards.

Robustness: Assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. For Losartan potassium, robustness studies have investigated parameters such as changes in mobile phase composition, pH, flow rate, and column temperature. For example, variations in mobile phase composition (e.g., percentage of acetonitrile) and temperature were evaluated, with results indicating that the method was generally robust latamjpharm.orgijpbs.comijpsr.com. One study found that while most parameters met acceptance criteria, increasing the acetonitrile percentage to 45% affected the capacity factor latamjpharm.org. Another study indicated that variations in temperature and absorption wavelength did not significantly impact the results, with %RSD values for peak areas within acceptable limits researchgate.net.

Solution Stability: Evaluates how the analyte in the chosen solvent behaves over time under specified storage conditions. Studies on Losartan potassium have investigated the stability of its solutions. For instance, solutions were found to be stable for 24 hours at pH 6.8, but exhibited low stability at pH 1.2 and 4.5 jppres.com. Another study reported that Losartan potassium solutions were stable for 3 days at 5°C and for at least one day at room temperature, with minimal degradation observed walshmedicalmedia.com. However, one investigation noted that after 45 minutes, Losartan potassium suspensions did not meet monograph requirements (98.5% to 101.0%) when stored at pH 4 or pH 7, with or without light protection, suggesting limited stability for suspensions beyond this timeframe envirobiotechjournals.com.

Applications in Pharmaceutical Quality Control and Research

Validated analytical methods for this compound are indispensable for various stages of pharmaceutical development and manufacturing, ensuring product quality and regulatory compliance.

Assay of Active Pharmaceutical Ingredient (API): HPLC and UV-spectrophotometric methods are widely used to determine the exact amount of this compound in the bulk drug substance scielo.brlatamjpharm.orgijpbs.comscielo.brresearchgate.netscholarsresearchlibrary.comnih.govnih.govijpsr.combioline.org.br. These methods provide accurate quantification, essential for API release and formulation development.

Impurity Profiling: Identifying and quantifying process-related impurities and degradation products is critical for drug safety. HPLC methods, often coupled with UV or PDA detection, are employed to separate and detect these impurities. For Losartan potassium, methods have been developed to detect and quantify related substances and degradation products, with some studies identifying multiple impurities and degradants researchgate.netresearchgate.netijpsr.comasianpubs.orgnih.gov. For example, a gradient HPLC method was validated for the simultaneous determination of Losartan potassium and its eleven related impurities and degradation products researchgate.net.

Stability Testing: Analytical methods are used to monitor the stability of this compound under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) and over its shelf life. These "stability-indicating" methods are designed to separate the API from its degradation products, allowing for accurate assessment of degradation pathways and product shelf-life latamjpharm.orgscholarsresearchlibrary.comresearchgate.netresearchgate.netjppres.comwalshmedicalmedia.comenvirobiotechjournals.comnih.gov.

Dissolution Testing: Analytical techniques are used to monitor the rate and extent of drug release from solid dosage forms, which is a critical quality attribute. HPLC and UV spectrophotometry have been applied to analyze samples from dissolution tests for Losartan potassium, confirming rapid dissolution profiles scielo.brjppres.comturkjps.org.

Future Research Directions and Unexplored Avenues for Losartan Potassium

Investigation of Novel Molecular Targets Beyond the AT1 Receptor

While the primary therapeutic effects of losartan (B1675146) potassium are attributed to its potent and selective antagonism of the angiotensin II type 1 (AT1) receptor, emerging research suggests that its pharmacological actions may be more complex. nih.gov Future investigations are increasingly focused on identifying and characterizing novel molecular targets that may contribute to its therapeutic profile and could be exploited for new indications.

One area of interest is the uricosuric effect of losartan, which aids in the excretion of uric acid. This action is understood to be independent of AT1 receptor blockade, pointing towards a distinct molecular mechanism involving urate transporters in the renal proximal tubule. ahajournals.org Further elucidation of this interaction could pave the way for developing novel treatments for conditions such as gout and hyperuricemia, potentially decoupling this effect from blood pressure reduction.

Additionally, the metabolic pathways of losartan yield active metabolites that may possess their own unique pharmacological activities. For instance, the metabolite EXP3179, while devoid of AT1 receptor blocking activity, exhibits strong agonistic activity at the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov PPARγ is a key regulator of glucose metabolism and inflammation. This finding opens up avenues for exploring the potential of losartan or its derivatives in metabolic disorders and inflammatory conditions, independent of its effects on the renin-angiotensin system. nih.gov

Research into glioblastoma has also revealed that losartan can antagonize Angiotensin II/AGTR1 signaling, which is overexpressed in these tumor cells. This antagonism inhibits the stimulatory effects of Angiotensin II on aromatase activity, thereby reducing local estrogen production that can sustain cancer progression. nih.gov This suggests a potential repurposing of losartan as an adjuvant therapy in certain cancers.

These findings underscore the importance of looking beyond the AT1 receptor to fully understand the pharmacological spectrum of losartan potassium. Future research in this area will likely involve a combination of molecular biology, pharmacology, and clinical studies to identify and validate these novel targets and to explore their therapeutic potential.

Advanced Computational and In Silico Modeling for De Novo Drug Design

The development of advanced computational tools has created new opportunities for the rational design of novel drugs based on the structure and properties of existing molecules like losartan potassium. In silico modeling, including virtual screening and molecular docking, is being employed to identify and design new chemical entities with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

One application of these models is the identification of potential analogs of losartan that could act as inhibitors of other enzymes, such as angiotensin-converting enzyme 2 (ACE2). npaa.in Through virtual screening of losartan analogs and subsequent docking studies with the binding pocket of ACE2, researchers can predict which modifications to the losartan structure might yield high binding affinity for a new target. npaa.in These computational predictions can then guide the synthesis and in vitro and in vivo evaluation of the most promising candidates, streamlining the drug discovery process. npaa.in

Mathematical modeling is also being used to simulate the pharmacokinetics and pharmacodynamics of losartan in virtual patient populations. These models can incorporate genetic variations, such as polymorphisms in the CYP2C9 and ABCB1 genes, which are involved in losartan metabolism and transport. mdpi.comfrontiersin.org By simulating how these genetic differences affect drug and metabolite concentrations, these models can help predict a patient's response to treatment and can be used to personalize drug therapy. nih.gov Such models are trained and validated using experimental data from clinical studies. frontiersin.org

The ultimate goal of de novo drug design is to generate novel molecular structures from basic building blocks without relying on a pre-existing template. mdpi.com This can be achieved through various computational growth algorithms and, more recently, through machine learning and deep learning approaches. mdpi.comnih.gov These methods can explore a vast chemical space to design compounds with desired properties, potentially leading to the discovery of new classes of drugs with novel mechanisms of action.

Integration of Omics Technologies in Preclinical Pharmacological Studies

The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, into preclinical pharmacological studies of losartan potassium is providing a more comprehensive understanding of its mechanisms of action and its effects on biological systems. These technologies allow for a global analysis of genes, proteins, and metabolites, offering new insights into the drug's efficacy and potential for personalized medicine.

Pharmacogenomics , the study of how genes affect a person's response to drugs, has been a significant area of research for losartan. Variations in genes encoding enzymes that metabolize losartan, such as CYP2C9, can significantly alter its pharmacokinetics and, consequently, its therapeutic effect. nih.gov Genome-wide association studies (GWAS) have identified specific genetic polymorphisms, such as those in the CAMK1D gene, that are associated with a better blood pressure response to losartan. nih.govicaps-htn.org This knowledge has the potential to guide the selection of antihypertensive therapy based on a patient's genetic makeup, leading to more effective and personalized treatment. mdpi.com

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is another powerful tool for investigating the effects of losartan. Studies in hypertensive and chronic kidney disease patients have used 1H NMR metabolomics to identify metabolic fingerprints associated with the disease states and the response to losartan treatment. nih.gov For example, higher levels of certain metabolites like trigonelline, urea, and fumaric acid have been identified as characteristic markers of kidney failure. nih.gov Untargeted metabolomics in older adults treated with losartan revealed an upregulation in the serum concentration of γ-aminobutyric acid (GABA), a neurotransmitter linked to neuromuscular function. tmc.edu These metabolomic profiles can serve as biomarkers for disease progression and therapeutic response, potentially allowing for earlier diagnosis and more targeted interventions. nih.gov

The preclinical application of these omics technologies is crucial for identifying new biomarkers, elucidating novel mechanisms of action, and paving the way for a more personalized approach to treatment with losartan potassium. researchgate.net

Development of Targeted Delivery Systems Utilizing Advanced Carrier Materials (e.g., Nanoporous Carbon Carriers)

To enhance the therapeutic efficacy and overcome some of the pharmacokinetic limitations of losartan potassium, such as its short half-life, researchers are actively developing targeted delivery systems using advanced carrier materials. fda.gov.ph These systems aim to provide controlled and sustained release of the drug, improve its bioavailability, and potentially target it to specific tissues or organs.

One promising class of materials being investigated is nanoporous carbon carriers . These materials can be synthesized with varying morphologies, specific surface areas, and surface functional groups, which allows for precise control over the adsorption and release kinetics of losartan potassium. nih.govmdpi.com The adsorption of losartan onto these carbonaceous materials is primarily driven by the formation of hydrogen bonds and π–π interactions. nih.govmdpi.com

| Carrier Material | Sorption Capacity (mg g⁻¹) | Percentage of Drug Released | Release Kinetics Model |

| N-doped Carbon (CAP-L) | - | 90.46% | First-order |

| N-doped Carbon (CAP-H) | - | - | First-order |

| Mesoporous Carbon (CSBA-15) | - | - | Higuchi model |

| Chitosan-functionalized Carbon (CCH-L) | - | 23.76% | - |

| Chitosan-functionalized Carbon (CCH-H) | - | 18.56% | Higuchi model |

| Data compiled from a study on nanoporous carbon carriers for losartan potassium delivery. mdpi.com |

Studies have shown that by modifying the synthesis method of these carbon carriers, it is possible to achieve either rapid or sustained drug liberation. nih.govmdpi.com For example, soft-templated carbons have demonstrated a rapid release of losartan, while functionalization with materials like chitosan can lead to a more controlled and sustained release. mdpi.com

Another advanced approach involves the use of functionalized liposomal nanoparticles to deliver losartan to specific sites, such as the brain. nih.govnih.gov By functionalizing liposomes with molecules like penetratin and transferrin, researchers have been able to enhance the uptake of losartan across the blood-brain barrier in animal models. nih.gov This targeted delivery could be beneficial for treating conditions like neurogenic hypertension. nih.gov

| Delivery System | Drug Entrapment | Size (approx.) | Brain AUC (in vivo) |

| Penetratin and Transferrin Functionalized Liposomes | 66.8 ± 1.5% | 150 nm | 163.304 ± 13.09 |

| Free Losartan Solution | - | - | Undetectable |

| Data from a study on brain-targeted delivery of losartan potassium. nih.gov |

These advanced carrier systems, including nanoporous carbons and functionalized nanoparticles, represent a significant step forward in optimizing the delivery and therapeutic potential of losartan potassium. Future research will likely focus on further refining these systems to improve their biocompatibility, targeting efficiency, and clinical translation.

Q & A

Q. How can interdisciplinary collaboration enhance this compound research?

- Methodological Guidance :

- Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for omics datasets. Leverage platforms like ChEMBL or PubChem for chemical metadata .

- Cross-Validation : Partner with clinical pharmacologists to align preclinical findings with human trial design (e.g., Phase I PK studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products